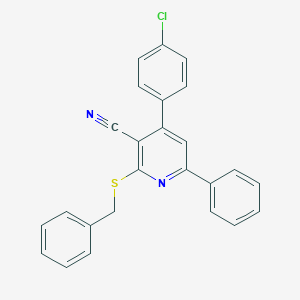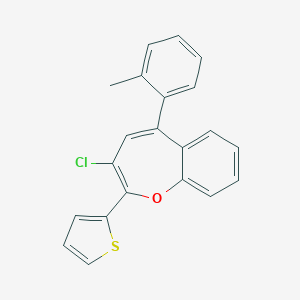
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of chlorine, methyl, and thienyl groups further enhances its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用机制
The mechanism of action of 3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Shares the chloro and methyl groups but differs in the core structure.
2-Chloro-5-methylphenol: Similar in having chloro and methyl groups but lacks the thienyl and benzoxepine moieties.
Uniqueness
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine is unique due to its combination of a benzoxepine core with chloro, methyl, and thienyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
属性
分子式 |
C21H15ClOS |
|---|---|
分子量 |
350.9g/mol |
IUPAC 名称 |
3-chloro-5-(2-methylphenyl)-2-thiophen-2-yl-1-benzoxepine |
InChI |
InChI=1S/C21H15ClOS/c1-14-7-2-3-8-15(14)17-13-18(22)21(20-11-6-12-24-20)23-19-10-5-4-9-16(17)19/h2-13H,1H3 |
InChI 键 |
UJAPNSSIIDYOIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=C(OC3=CC=CC=C32)C4=CC=CS4)Cl |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=C(OC3=CC=CC=C32)C4=CC=CS4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


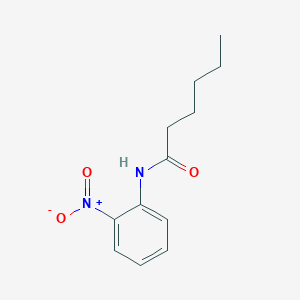
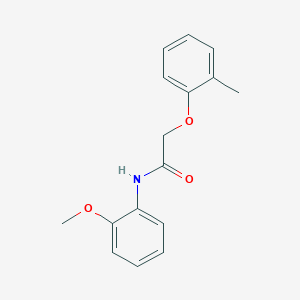

![2-[(2-Phenylhydrazino)carbonyl]benzoic acid](/img/structure/B377434.png)

![N-[3-(carbamoylamino)phenyl]acetamide](/img/structure/B377440.png)

![1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea](/img/structure/B377444.png)


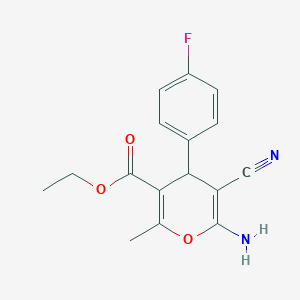
![Benzyl {[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B377450.png)

